Auraviketone
描述
Contextualization within Polyketide Chemistry and Biosynthesis
Auraviketone belongs to the vast and structurally diverse class of natural products known as polyketides. nih.gov These compounds are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). nih.gov The biosynthesis of polyketides begins with a small carboxylic acid starter unit, typically acetyl-CoA or propionyl-CoA, which is sequentially condensed with extender units, most commonly malonyl-CoA. nih.gov
Specifically, this compound is an aromatic polyketide, a subclass characterized by the presence of multiple aromatic rings. pnas.org These structures are typically assembled by Type II PKSs, which are multi-enzyme complexes where individual enzymes are used iteratively. pnas.org The initial poly-β-keto chain, formed by the minimal PKS consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), undergoes a series of regiospecific cyclizations and aromatizations to generate the characteristic polycyclic scaffold. pnas.org
The biosynthesis of the polyketide precursor to this compound in Streptomyces galilaeus involves a minimal PKS composed of the subunits AknB (ketosynthase α), AknC (chain length factor or ketosynthase β), and AknD (acyl carrier protein). This system utilizes a propionyl-CoA starter unit and nine malonyl-CoA extender units to construct the initial decaketide chain. jst.go.jp
Significance as a Key Biosynthetic Intermediate in Anthracycline Pathways
This compound is a critical intermediate in the biosynthetic pathway of aclacinomycin A, a member of the anthracycline family of antibiotics known for their potent anticancer properties. jst.go.jp Its formation represents a key branching point in the synthesis of various anthracyclines.
The immediate precursor to this compound is aklanonic acid methyl ester (AAME). The crucial cyclization of AAME to form the fourth ring of the anthracycline core is catalyzed by the enzyme AknH, a cyclase. nih.govpnas.org This enzymatic reaction is highly stereospecific, resulting in the formation of this compound with a C9-R configuration. nih.govacs.orgacs.org
This stereoselectivity is a noteworthy feature of anthracycline biosynthesis. In a parallel pathway, the biosynthesis of nogalamycin (B1679386) involves a homologous cyclase, SnoaL, which also acts on AAME but produces nogalaviketone (B10759522), the C9-S stereoisomer of this compound. nih.govnih.gov The study of these two enzymes provides a fascinating example of how subtle differences in enzyme active sites can lead to distinct stereochemical outcomes in natural product biosynthesis. nih.gov
Following its formation, this compound undergoes further enzymatic modification to yield the aglycone core of aclacinomycin A. A key subsequent step is the reduction of a ketone group to a hydroxyl group, a reaction catalyzed by a ketoreductase, leading to the formation of aklavinone. genome.jp Aklavinone then serves as the scaffold for subsequent glycosylation steps, ultimately yielding the mature aclacinomycin A antibiotic.
Historical Perspective of Discovery and Initial Characterization
The discovery of this compound is intrinsically linked to the broader investigation into the biosynthesis of aclacinomycin and other anthracyclines. The pioneering work on the production and biosynthesis of aclacinomycins was conducted in the late 1970s and early 1980s by researchers such as Oki, Yoshimoto, and their colleagues. doi.org Their studies on the fermentation of Streptomyces galilaeus and the characterization of its secondary metabolites laid the foundation for understanding this important class of antibiotics. jst.go.jpnih.gov
A crucial strategy in elucidating the biosynthetic pathway was the use of blocked mutants of S. galilaeus. jst.go.jpjst.go.jp By creating and analyzing mutant strains that were unable to produce the final aclacinomycin product, researchers could isolate and identify the accumulated biosynthetic intermediates. It was through this meticulous work of isolating and characterizing metabolites from these blocked mutants that the various precursors in the aclacinomycin pathway, including the compound now known as this compound, were first identified and structurally elucidated. jst.go.jpnih.gov While a singular "discovery" paper for this compound is not readily apparent, its characterization emerged from these comprehensive studies aimed at mapping the entire biosynthetic route to the aclacinomycins.
Structure
2D Structure
3D Structure
属性
分子式 |
C21H16O8 |
|---|---|
分子量 |
396.3 g/mol |
IUPAC 名称 |
methyl (2R)-2,5,7-trihydroxy-2-methyl-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate |
InChI |
InChI=1S/C21H16O8/c1-21(28)7-12(23)14-9(16(21)20(27)29-2)6-10-15(19(14)26)18(25)13-8(17(10)24)4-3-5-11(13)22/h3-6,16,22,26,28H,7H2,1-2H3/t16?,21-/m1/s1 |
InChI 键 |
NIJCZTKHKOATFT-CAWMZFRYSA-N |
SMILES |
CC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
手性 SMILES |
C[C@]1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
规范 SMILES |
CC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
产品来源 |
United States |
Biosynthesis of Auraviketone: Enzymatic and Genetic Underpinnings
Precursor Identification and Elucidation of Initial Biosynthetic Stages
The journey to Auraviketone begins with the foundational assembly of a polyketide chain, which is then progressively modified and cyclized.
The biosynthesis of this compound, like other anthracyclines, originates from the iterative condensation of simple acyl-CoA precursors, typically acetate (B1210297) and propionate (B1217596) units, mediated by polyketide synthases (PKSs) rasmusfrandsen.dkmdpi.commdpi.com. These PKS enzymes, often organized into minimal PKS complexes, utilize starter units (e.g., acetyl-CoA) and extender units (e.g., malonyl-CoA) to sequentially build a linear poly-β-ketothioester intermediate acs.org. This intermediate serves as the nascent polyketide backbone, containing a series of ketone groups that are characteristic of polyketide biosynthesis. The precise assembly of this backbone dictates the final structure and stereochemistry of the resulting natural product rasmusfrandsen.dknih.gov.
Following the initial construction of the polyketide chain, a series of enzymatic modifications occur, including reductions, dehydrations, and cyclizations, to form a tricyclic anthracyclinone intermediate acs.orgresearchgate.netnih.gov. For the specific biosynthesis of this compound, Nogalonic Acid Methyl Ester (NAME) has been identified as the direct substrate for the final ring-closing step nih.govdrugbank.comproteopedia.orgnih.govebi.ac.uk. NAME is formed from a tricyclic precursor through processes that include O-methylation researchgate.netnih.gov. Specifically, NAME is derived from an acetate starter unit, differentiating it from related intermediates that may utilize propionate starter units nih.gov. The precise enzymatic machinery responsible for these upstream modifications, leading to the formation of NAME, involves various tailoring enzymes such as ketoreductases, aromatases, and oxygenases, which are encoded within the respective biosynthetic gene clusters acs.orgresearchgate.net.
Enzymatic Cyclization Catalyzed by AknH (Aklanonic Acid Methyl Ester Cyclase AcmA)
The critical step in this compound formation involves the enzymatic cyclization of Nogalonic Acid Methyl Ester (NAME) by the enzyme AknH, also known as Aklanonic Acid Methyl Ester Cyclase (AcmA) drugbank.comproteopedia.orgnih.govdrugbank.compdbj.orgcreativebiolabs.netqmul.ac.uk. This enzyme belongs to a family of small polyketide cyclases that are crucial for ring closure in polyketide antibiotic biosynthesis researchgate.netebi.ac.uk.
AknH catalyzes an intramolecular aldol (B89426) condensation reaction, a fundamental carbon-carbon bond-forming process rasmusfrandsen.dknih.govnih.govresearchgate.net. The mechanism involves the activation of the substrate, NAME, by abstracting a proton from a specific carbon atom (e.g., C10 in related enzymes) to form an enolate intermediate nih.govnih.gov. This enolate is stabilized through resonance with the substrate's conjugated system nih.gov. Subsequently, the enolate attacks an electrophilic carbonyl carbon within the same molecule, leading to the formation of a new carbon-carbon bond and the closure of the final ring nih.govnih.gov. Unlike classical aldolases that rely on Schiff base formation or metal cofactors, AknH and its relatives employ a distinct catalytic strategy, primarily utilizing acid-base catalysis by active site residues researchgate.netnih.govembopress.org. The invariant aspartate residue (Asp121 in SnoaL, a homolog) is implicated as a key catalytic residue in this process nih.gov.
AknH shares significant structural and mechanistic similarities with SnoaL, another well-characterized polyketide cyclase involved in the biosynthesis of nogalamycin (B1679386) acs.orgresearchgate.netproteopedia.orgnih.govpdbj.orgresearchgate.net. Both enzymes belong to a family characterized by a distorted α+β barrel fold and catalyze the cyclization of NAME researchgate.netnih.govebi.ac.uknih.govembopress.org. While both enzymes act on NAME, they produce structurally distinct products due to differences in stereochemical outcome nih.govproteopedia.orgnih.govpdbj.org. SnoaL converts NAME into nogalaviketone (B10759522), whereas AknH converts NAME into this compound nih.govproteopedia.orgnih.govebi.ac.uknih.gov. Other related cyclases, such as DnrD and DauD, are also known to participate in similar cyclization reactions within anthracycline biosynthesis pathways qmul.ac.uknih.gov.
A key feature distinguishing the catalytic activity of AknH from SnoaL is their control over the stereochemistry at the C9 position during the aldol condensation acs.orgnih.govproteopedia.orgnih.govebi.ac.ukpdbj.org. While AknH produces this compound with a C9-R configuration, SnoaL yields nogalaviketone with a C9-S configuration when provided with the same NAME substrate acs.orgnih.govproteopedia.orgnih.govebi.ac.ukpdbj.org. This stereochemical divergence is attributed to specific amino acid differences within the active sites of these enzymes. Detailed structural analyses and site-directed mutagenesis studies have identified critical residues responsible for this discrimination. In AknH, residues Tyr15 and Asn51 are crucial for directing the R stereochemistry, with Tyr15 and Asn51 forming hydrogen bonds with the substrate's hydroxyl group, thereby fixing the product in the desired configuration nih.govnih.govpdbj.org. In contrast, the corresponding residues Phe15 and Leu51 in SnoaL interact with the substrate's methyl group, favoring the formation of the S stereochemistry nih.gov.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Alias/Gene Name | Primary Function | Source Organism (implied) |
| Aklanonic Acid Methyl Ester Cyclase (AcmA) | AknH, DnrD, DauD | Catalyzes the fourth-ring cyclization of Nogalonic Acid Methyl Ester (NAME) | Streptomyces spp. |
| Minimal Polyketide Synthase (PKS) | AknB, DpsA, Snoa1 | Forms the poly-β-ketothioester intermediate from starter and extender units | Streptomyces spp. |
| Chain Length Factor (CLF) of PKS | AknC, DpsB, Snoa2 | Component of the minimal PKS complex | Streptomyces spp. |
| Acyl Carrier Protein (ACP) | AknD, DpsG, Snoa3 | Component of the minimal PKS complex, carries growing polyketide chain | Streptomyces spp. |
Table 2: Comparative Enzymology of AknH and SnoaL
| Feature | AknH (Aklanonic Acid Methyl Ester Cyclase) | SnoaL (Nogalonic Acid Methyl Ester Cyclase) |
| Primary Role | This compound biosynthesis | Nogalaviketone biosynthesis |
| Substrate | Nogalonic Acid Methyl Ester (NAME) | Nogalonic Acid Methyl Ester (NAME) |
| Product | This compound | Nogalaviketone |
| Stereochemistry at C9 | R | S |
| Key Stereocontrol Residues | Tyr15, Asn51 | Phe15, Leu51 |
| Structural Fold | Distorted α+β barrel | Distorted α+β barrel |
| Catalytic Mechanism | Base-catalyzed aldol condensation | Base-catalyzed aldol condensation |
Compound List:
this compound
Nogalonic Acid Methyl Ester (NAME)
Aklanonic Acid Methyl Ester (AAME)
Nogalaviketone
Aklaviketone
Genetic Organization of the this compound Biosynthetic Pathway
The biosynthesis of this compound is not typically described as a standalone pathway but rather as a critical step within the intricate assembly lines of anthracycline antibiotics. In Streptomyces galilaeus, this compound is formed during the biosynthesis of aclacinomycin A.
The production of this compound in Streptomyces galilaeus is facilitated by genes located within the aclacinomycin biosynthetic gene cluster (BGC). This cluster, estimated to be approximately 13.5 to 15 kilobases in length, is characteristic of Type II polyketide synthase (PKS) systems, which are responsible for the synthesis of aromatic polyketides nih.govresearchgate.net.
The core of this cluster encodes the minimal PKS machinery, comprising genes for ketosynthase I (aknB), ketosynthase II (aknC), and acyl carrier protein (aknD). These enzymes iteratively condense starter and extender units (such as propionyl-CoA and malonyl-CoA) to form a poly-β-ketone backbone nih.govsciepublish.comnih.gov. Following the initial assembly of the polyketide chain, a series of tailoring enzymes are responsible for cyclization, aromatization, and other modifications to yield the final aglycone structure.
Within the aclacinomycin BGC, genes homologous to Streptomyces Antibiotic Regulatory Protein (SARP) family regulators, such as AknI and AknO, have been identified nih.govmdpi.com. These pathway-specific regulators are known to play a role in activating or repressing the expression of secondary metabolite gene clusters utupub.fimdpi.com. For instance, the inactivation of AknO has been shown to block the formation of aclacinomycin A, indicating its essential role in pathway activation mdpi.com. Additionally, other regulators, including those belonging to the LuxR and TetR families, have been found adjacent to aclacinomycin biosynthetic genes, suggesting their involvement in pathway control mdpi.com.
Translational regulation of large polyketide synthase (PKS) genes in Streptomyces is a complex area, with mechanisms such as mRNA truncation and the need for specific protein subunits to ensure proper translation being observed nih.govfrontiersin.orgsciepublish.com. While these general principles apply to PKS gene expression in Streptomyces, specific translational control mechanisms directly impacting aknH or the efficient production of this compound remain areas for further investigation.
Compound List
Aclacinomycin A
Aklanonic acid methyl ester
Aklanonic acid methyl transferase
Aklanonic acid methyl ester cyclase
Aklavinone
Auramycinone
this compound
Erythromycin
FMN
Nogalamycin
Nogalaviketone
Oleandomycin
Rapamycin
Rhodomycin B
Spiramycin
Tetracycline
Tylosin
Key Genes in this compound Formation
| Gene Name | Enzyme Function | Role in this compound Production | Associated Pathway | Organism |
| aknH | Polyketide cyclase (AkmA) | Catalyzes the conversion of NAME to this compound | Aclacinomycin A | Streptomyces galilaeus |
| aknA | Polyketide ketoreductase | Involved in aglycone modification | Aclacinomycin A | Streptomyces galilaeus |
| aknX | Anthrone oxygenase | Involved in aklanonic acid formation | Aclacinomycin A | Streptomyces galilaeus |
| aknI | Activator (SARP family regulator) | Likely regulates the expression of the aclacinomycin BGC | Aclacinomycin A | Streptomyces galilaeus |
| AknO | Regulator (SARP family) | Essential for aclacinomycin A formation, likely pathway activator | Aclacinomycin A | Streptomyces galilaeus |
Advanced Structural Characterization and Spectroscopic Analysis of Auraviketone and Its Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure elucidation of organic molecules in solution. pitt.edupsu.edu It provides detailed information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.
A comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR data is required to piece together the planar structure of Auraviketone.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of distinct proton environments and their scalar (J-J) couplings, providing initial clues about adjacent protons. The ¹³C NMR spectrum, often acquired with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. numberanalytics.comchromatographyonline.com By revealing the ¹H-¹H spin systems, COSY is instrumental in tracing out contiguous proton networks within the molecule. numberanalytics.comchromatographyonline.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. numberanalytics.comchromatographyonline.com This provides unambiguous one-bond ¹H-¹³C connections, which is a critical step in assigning the carbon skeleton. numberanalytics.comchromatographyonline.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the molecular fragments identified by COSY and HSQC. It detects correlations between protons and carbons that are separated by two to four bonds. pitt.edunumberanalytics.com These long-range correlations bridge gaps in the structure, connecting quaternary carbons and different spin systems. pitt.edunumberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemical analysis, NOESY can also aid in establishing connectivity by showing through-space proximity of protons that may not be J-coupled. pitt.edunumberanalytics.com
A hypothetical summary of the ¹H and ¹³C NMR data for a plausible this compound structure is presented below.
Interactive NMR Data Table for a Hypothetical this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations (H to H) | HMBC Correlations (H to C) |
| 1 | 208.5 | - | - | C2, C5, C14 |
| 2 | 45.2 | 2.85 (dd, 16.5, 3.0) | H3 | C1, C3, C4, C5 |
| 2.60 (dd, 16.5, 9.0) | H3 | C1, C3, C4, C5 | ||
| 3 | 72.1 | 4.10 (m) | H2, H4 | C2, C4, C5, C15 |
| 4 | 38.5 | 1.95 (m) | H3, H5 | C2, C3, C5, C6 |
| 5 | 78.9 | 3.95 (d, 8.5) | H4, H6 | C1, C4, C6, C7, C14 |
| 6 | 42.1 | 2.10 (m) | H5, H7 | C5, C7, C8 |
| 7 | 68.3 | 3.80 (dq, 6.5, 6.2) | H6, H8 | C5, C6, C8, C9 |
| 8 | 21.5 | 1.20 (d, 6.2) | H7 | C6, C7, C9 |
| 9 | 130.2 | 5.50 (dd, 15.5, 6.5) | H10 | C7, C8, C11 |
| 10 | 135.8 | 5.75 (dd, 15.5, 8.0) | H9, H11 | C8, C9, C12 |
| 11 | 75.4 | 4.25 (m) | H10, H12 | C9, C10, C12, C13 |
| 12 | 35.6 | 1.80 (m) | H11, H13 | C10, C11, C13, C14 |
| 13 | 15.2 | 0.95 (d, 7.0) | H12 | C11, C12, C14 |
| 14 | 50.1 | 2.50 (m) | H5, H12 | C1, C5, C11, C12, C13 |
| 15 | 172.3 | - | - | H3, OCH3 |
| OCH3 | 52.5 | 3.65 (s) | - | C15 |
With numerous stereocenters, determining the relative and absolute configuration of this compound is a significant challenge. Advanced NMR methods are indispensable for this purpose. rsc.orgnih.gov
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the primary NMR techniques for determining relative stereochemistry. numberanalytics.comrsc.orgnumberanalytics.com These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. numberanalytics.comrsc.orgnumberanalytics.com Strong NOE correlations between protons on different stereocenters provide crucial constraints for building a 3D model of the molecule. For example, a strong NOE between H3 and H5 would suggest they are on the same face of the ring system.
J-based Configuration Analysis: The magnitude of vicinal (three-bond) proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. rsc.org By analyzing these coupling constants, particularly within cyclic systems or along acyclic chains, the relative orientation of substituents can be inferred. rsc.org Similarly, two- and three-bond heteronuclear coupling constants (e.g., ²'³JC,H) can provide valuable stereochemical information. rsc.org
Hypothetical NOESY Correlations for Stereochemical Assignment of this compound
| Proton 1 | Proton 2 | Inferred Proximity |
| H3 | H5 | syn relationship |
| H5 | H14 | syn relationship |
| H7 | H9 | Proximity across single bond |
| H11 | H13 | anti relationship |
| H4a | H6 | Spatial closeness |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical complementary technique to NMR, providing the molecular weight and formula of a compound, as well as structural information through fragmentation analysis. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). researchgate.netoregonstate.edu This precision allows for the unambiguous determination of the elemental composition of the molecular ion, which is a fundamental step in characterizing a new compound. researchgate.netoregonstate.edulcms.cz For instance, an observed m/z of 313.1645 for the [M+H]⁺ ion of this compound would confidently establish its molecular formula as C₁₆H₂₄O₅.
Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass (C₁₆H₂₄O₅) | Measured Exact Mass | Mass Error (ppm) |
| [M+H]⁺ | 313.1646 | 313.1645 | -0.3 |
| [M+Na]⁺ | 335.1465 | 335.1462 | -0.9 |
| [M-H₂O+H]⁺ | 295.1540 | 295.1538 | -0.7 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) which is then fragmented, and the resulting product ions are mass-analyzed. kg.ac.rs The fragmentation pattern provides a "fingerprint" of the molecule and reveals information about its structure. kg.ac.rsresearchgate.net For a ketone-containing molecule like this compound, characteristic fragmentations include α-cleavage adjacent to the carbonyl group and McLafferty rearrangements if a γ-proton is available. miamioh.eduudel.edulibretexts.org Analyzing the neutral losses and the m/z of the fragment ions helps to confirm the connectivity of different parts of the molecule as determined by NMR. miamioh.eduslideshare.net
Plausible MS/MS Fragmentation Data for this compound [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity/Origin |
| 313.16 | 295.15 | 18.01 | Loss of H₂O |
| 313.16 | 281.15 | 32.01 | Loss of CH₃OH from ester |
| 313.16 | 253.16 | 60.00 | Loss of C₂H₄O₂ (acetic acid) |
| 313.16 | 225.12 | 88.04 | Cleavage of the side chain |
| 295.15 | 267.16 | 28.00 | Loss of CO from a fragment |
Structural Biology of Biosynthetic Enzymes
Understanding the three-dimensional structure of the enzymes involved in this compound's biosynthesis provides invaluable insight into the catalytic mechanisms that assemble this complex molecule. ubc.ca Natural products like this compound are often synthesized by large, multi-domain enzymes such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), along with various tailoring enzymes. researchgate.netnumberanalytics.comnih.gov
Key techniques in the structural biology of these biosynthetic enzymes include:
Cryo-Electron Microscopy (Cryo-EM): In recent years, cryo-EM has emerged as a revolutionary technique, particularly for large, flexible, or hard-to-crystallize protein complexes, which are common in natural product biosynthesis. researchgate.netrsc.orgbiorxiv.orgnih.govberstructuralbioportal.org Cryo-EM has been successfully used to determine the structures of entire polyketide synthase modules, providing unprecedented views of their assembly-line-like architecture. researchgate.netrsc.orgbiorxiv.orgnih.govwhiterose.ac.uk
These structural studies on the enzymes responsible for producing this compound and its intermediates would illuminate how the carbon backbone is constructed, how the specific stereochemistry is set, and how tailoring reactions like oxidations and methylations occur. This knowledge is not only of fundamental scientific interest but also opens the door for future biosynthetic engineering efforts to create novel analogues of this compound.
X-ray Crystallography of AknH and Related Cyclases (e.g., AknH-Substrate/Product Analogues)
X-ray crystallography has been instrumental in revealing the molecular architecture of AknH, the cyclase enzyme that can catalyze the formation of this compound from nogalonic acid methyl ester. nih.govdrugbank.com AknH is a homolog of SnoaL, a cyclase involved in nogalamycin (B1679386) biosynthesis. nih.govmdpi.com While both enzymes can process the same substrate, they yield products with opposite stereochemistry. nih.govnih.gov
The crystal structure of AknH from Streptomyces galilaeus shows that the enzyme forms a tetramer with 222 symmetry and belongs to the α+β barrel fold family, a structure first identified in scytalone (B1230633) dehydratase. mdpi.comnih.govembopress.org This structural analysis, particularly of AknH in complex with substrate and product analogues, has provided a static yet detailed snapshot of the enzyme's active site, revealing the basis for substrate binding and catalysis. nih.gov The binding of the ligand is primarily governed by hydrophobic interactions within a well-defined pocket. embopress.org
Crystallographic Data for AknH
| Parameter | Details | Reference |
|---|---|---|
| Enzyme | AknH (also known as AcmA) | drugbank.commdpi.com |
| Source Organism | Streptomyces galilaeus | nih.gov |
| PDB ID | 2F98 | mdpi.com |
| Fold | α+β barrel fold | embopress.org |
| Quaternary Structure | Tetramer with 222 symmetry | mdpi.com |
| Key Finding | Structure solved in complex with substrate and product analogues, revealing the basis for stereoselectivity. | nih.gov |
Analysis of Active Site Architecture and Catalytic Residues
The crystal structures of AknH and the closely related SnoaL have enabled a detailed comparative analysis of their active sites, providing a molecular explanation for their divergent stereochemical control. nih.gov The catalytic mechanism is proposed to be an intramolecular aldol (B89426) condensation initiated by a key catalytic residue. embopress.org
In AknH, the residue Asp121 is positioned to act as a general base, abstracting a proton from the C10 position of the substrate. nih.govembopress.org The resulting enolate is stabilized within the active site before it attacks the C9 carbonyl, leading to the formation of the fourth ring. embopress.org
The critical difference in stereochemical outcome between AknH (producing a C9-R product like this compound) and SnoaL (producing a C9-S product) has been attributed to two specific amino acid substitutions near the catalytic center. nih.gov In AknH, residues Tyr15 and Asn51 are located in the vicinity of Asp121. nih.govmdpi.com In SnoaL, the corresponding residues are phenylalanine and leucine. nih.govmdpi.com Site-directed mutagenesis studies have confirmed that replacing Tyr15 and Asn51 in AknH with their SnoaL counterparts leads to a complete loss of stereoselectivity, demonstrating their crucial role in orienting the substrate for the specific C9-R cyclization. nih.gov
Key Active Site Residues in AknH
| Residue | Proposed Function | Reference |
|---|---|---|
| Asp121 | Main catalytic residue; acts as a general base to initiate the aldol condensation. | nih.govembopress.org |
| Tyr15 | Controls stereoselectivity, favoring the C9-R configuration. Its hydroxyl group likely contributes to substrate positioning. | nih.govmdpi.com |
| Asn51 | Works in concert with Tyr15 to enforce the C9-R stereochemical outcome. | nih.govmdpi.com |
| Gln105, His107, His119 | These residues are conserved in the SnoaL-family of cyclases and form a hydrogen bond network that helps stabilize the substrate. | embopress.org |
Circular Dichroism and Optical Rotation for Chiral Analysis
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. The property of chirality gives rise to optical activity, which can be measured by techniques such as optical rotation and circular dichroism (CD) spectroscopy. pressbooks.pubwikipedia.org
Optical rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light. pressbooks.pub The direction of rotation is designated as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation. pressbooks.publibretexts.org This experimental value is fundamental for characterizing a specific enantiomer. For this compound, which has the C9-R configuration, these measurements would confirm its specific three-dimensional arrangement. nih.gov
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly powerful for studying the stereochemical features of molecules. wikipedia.org For complex molecules like this compound and its precursors, theoretical electronic circular dichroism (ECD) calculations can be compared with experimental spectra to determine the absolute configuration of stereocenters. researchgate.net Furthermore, far-UV CD spectroscopy is a standard method to investigate the secondary structure (e.g., α-helices and β-sheets) of the enzymes like AknH that synthesize these compounds. wikipedia.orgacs.orgau.dk
Computational Chemistry and Molecular Modeling for Conformational and Electronic Structure Prediction
Computational chemistry provides powerful tools for investigating the structure and behavior of molecules like this compound and their interactions with enzymes, complementing experimental data from crystallography and spectroscopy. ug.edu.pl
Molecular Docking: This technique is used to predict the preferred orientation of a substrate, such as nogalonic acid methyl ester, when bound within the active site of the AknH enzyme. ug.edu.plpnas.org Docking simulations help to rationalize the specific interactions observed in crystal structures and can explain how residues like Tyr15 and Asn51 influence substrate positioning to favor the formation of the C9-R stereocenter of this compound. nih.govpnas.org
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. drugdesign.orgmdpi.com For this compound, MD simulations can explore its various low-energy conformations in solution, revealing the molecule's inherent flexibility or rigidity. mdpi.com For the AknH enzyme, these simulations can model protein dynamics, such as loop movements, which may be important for substrate entry, catalysis, and product release. researchgate.net
Quantum Mechanics (QM) Calculations: These methods can be used to predict the electronic structure, stability, and reactivity of this compound and its intermediates. ug.edu.pl QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, which treat the reactive part of the system with high-level QM theory and the surrounding protein environment with classical MM force fields, can be used to model the entire enzymatic reaction pathway, calculating energy barriers and transition states for the cyclization reaction. acs.org
Enzymatic Catalysis and Protein Engineering for Auraviketone and Its Analogues
Mechanistic Enzymology of AknH-Mediated Cyclization
AknH catalyzes the closure of the fourth carbon ring in the biosynthesis of aclacinomycin, converting aklanonic acid methyl ester into aklaviketone. Its mechanism shares similarities with other polyketide cyclases, such as SnoaL, which is involved in nogalamycin (B1679386) biosynthesis. Both enzymes belong to the α/β barrel fold family and catalyze intramolecular aldol (B89426) condensation reactions nih.govnih.govembopress.orgnih.gov.
Detailed Investigation of Reaction Intermediates
While specific reaction intermediates for AknH are not explicitly detailed in the provided search results, the general mechanism for this class of enzymes involves the stabilization of an enol(ate) intermediate. This stabilization is achieved through the extended π-system of the substrate. The cyclization proceeds via a base-catalyzed mechanism, where an enolate attacks a carbonyl group to form a new carbon-carbon bond nih.govembopress.orgebi.ac.uk. The crystal structure analysis of AknH in complex with a substrate analogue has provided insights into how the enzyme binds its substrate and facilitates the cyclization nih.gov.
Functional Roles of Key Amino Acid Residues (e.g., Asp121, Tyr15, Asn51) in Catalysis and Stereoselectivity
The catalytic mechanism of AknH, like other related cyclases, is heavily influenced by specific amino acid residues within its active site. Asp121 is identified as a crucial catalytic residue, acting as an acid/base catalyst nih.govnih.govebi.ac.uk. Residues Tyr15 and Asn51 are also critical, particularly for determining the stereoselectivity of the reaction nih.govnih.govebi.ac.ukproteopedia.orgresearchgate.net. These residues are located in proximity to Asp121. Studies have shown that the C19-hydroxyl group of the substrate forms hydrogen bonds with Asn51 and Tyr15 in AknH, which helps to fix the product in the R conformation. In contrast, homologous residues in SnoaL (phenylalanine and leucine) favor the S stereochemistry nih.gov. Mutagenesis studies involving the replacement of Tyr15 and Asn51 in AknH with their SnoaL counterparts resulted in a complete loss of product stereoselectivity nih.govebi.ac.ukproteopedia.orgresearchgate.netrhea-db.org.
Substrate Specificity and Enzyme Promiscuity
AknH exhibits a degree of substrate promiscuity. While its natural substrate is aklanonic acid methyl ester, it can also efficiently convert nogalonic acid methyl ester—the natural substrate of SnoaL—into auraviketone in vitro and in vivo nih.govproteopedia.orgresearchgate.netacs.org. This ability to process a related substrate highlights a functional similarity between AknH and SnoaL, despite their distinct stereochemical outcomes nih.govnih.govebi.ac.ukproteopedia.orgresearchgate.net. The conversion of nogalonic acid methyl ester by AknH exclusively yields this compound with C9-R stereochemistry proteopedia.orgdrugbank.com.
Site-Directed Mutagenesis for Altering Catalytic Efficiency and Stereoselectivity
Site-directed mutagenesis is a powerful tool for understanding the role of specific amino acid residues in enzyme function and for engineering enzymes with altered properties mpg.decsic.esmdpi.comnih.govnih.gov. As discussed in section 4.1.2, mutations at residues Tyr15 and Asn51 of AknH have been shown to significantly impact stereoselectivity nih.govebi.ac.ukproteopedia.orgresearchgate.netrhea-db.org. By systematically altering residues within the active site, researchers aim to modulate catalytic efficiency, substrate specificity, and stereochemical outcomes, paving the way for the production of novel this compound analogues mpg.denih.gov.
Protein Engineering for Novel this compound Biosynthetic Capabilities
Protein engineering offers avenues to create enzymes with tailored functionalities, including the ability to produce novel natural product analogues or improve existing biosynthetic pathways nih.govcaltech.eduvu.lt.
Chimeric Enzyme Construction for Tailored Synthesis
The construction of chimeric enzymes, by fusing segments of different proteins, is a strategy employed in protein engineering to combine desirable traits or create novel catalytic activities vu.ltresearchgate.net. While specific examples of chimeric enzymes for this compound synthesis are not detailed in the provided search results, this approach is generally used to create multi-enzyme complexes or to alter enzyme properties. For instance, fusing enzyme genes can lead to chimeric enzyme complexes that facilitate substrate channeling, thereby improving metabolic flux and product yield researchgate.net. Such strategies could potentially be applied to AknH or related enzymes to engineer novel cyclization patterns or improve catalytic performance for this compound and its analogues.
Directed Evolution Strategies for Enhanced or Altered Activity
Protein engineering, including directed evolution, provides a robust framework for tailoring enzyme properties such as activity, specificity, and stability. Directed evolution mimics natural selection in a laboratory setting, involving cycles of genetic diversification and screening or selection to identify variants with improved or altered functions researchgate.netbiocompare.comnih.gov. While specific directed evolution campaigns focused solely on this compound production by AknH may not be extensively detailed in the literature, the principles are directly applicable.
The polyketide cyclase AknH, responsible for the conversion of nogalonic acid methyl ester (NAME) into this compound, exhibits a specific stereochemical outcome at the C9 position, yielding an R configuration nih.govnih.govebi.ac.uk. Its homolog, SnoaL, also processes NAME but produces a C9-S stereoisomer nih.govresearchgate.net. This difference in stereoselectivity is critical and arises from subtle variations in their active site structures nih.govresearchgate.netrhea-db.org.
Understanding these structure-function relationships, derived from crystallographic studies and site-directed mutagenesis, provides a strong foundation for rational protein engineering. For instance, the identification of specific amino acid residues, such as Tyr15 and Asn51 in AknH, which are crucial for dictating its product stereoselectivity, offers direct targets for modification nih.govresearchgate.netrhea-db.org. By employing strategies such as site-saturation mutagenesis around these key residues or employing error-prone PCR to introduce random mutations across the AknH gene, libraries of enzyme variants can be generated. Subsequent high-throughput screening or selection assays designed to detect altered stereochemical outcomes or increased catalytic efficiency towards this compound production would then identify superior variants researchgate.netbiocompare.combiorxiv.org. Such approaches can lead to enzymes with enhanced activity, altered substrate specificity, or improved stereocontrol, thereby optimizing the biotechnological production of this compound and its analogues.
Investigation of Protein-Ligand Interactions in the Active Site
The detailed investigation of protein-ligand interactions within an enzyme's active site is paramount for understanding its catalytic mechanism and for guiding protein engineering efforts. For this compound biosynthesis, the polyketide cyclase AknH has been a subject of significant structural and mechanistic study nih.govebi.ac.uk.
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of AknH, revealing its active site architecture. These studies have shown that AknH, along with its homolog SnoaL, possesses an α/β barrel fold, common among polyketide cyclases nih.govnih.govebi.ac.uk. The active site is located within the hydrophobic interior of this barrel, where it binds its substrate, nogalonic acid methyl ester nih.govebi.ac.uk.
Key insights into protein-ligand interactions have been gained by comparing the structures of AknH and SnoaL, particularly concerning their differing stereochemical outputs nih.govresearchgate.netrhea-db.org. A conserved catalytic residue, Asp121, has been implicated as an acid/base catalyst in related cyclases, playing a crucial role in the aldol condensation reaction ebi.ac.uk. More critically for understanding stereoselectivity, specific amino acid substitutions have been identified as determinants of the product's stereochemistry. In AknH, residues Tyr15 and Asn51, located near the catalytic center, are critical for directing the C9-R stereochemistry nih.govresearchgate.netrhea-db.org. When these residues are mutated to their counterparts in SnoaL (phenylalanine and leucine, respectively), the enzyme loses its stereoselectivity, producing a mixture of stereoisomers or favoring the C9-S product nih.govresearchgate.net. This highlights how precise interactions between the substrate and specific amino acid residues within the active site govern the stereochemical outcome of the enzymatic reaction.
Such detailed knowledge of protein-ligand interactions—including hydrogen bonding, van der Waals forces, and steric complementarity—not only elucidates the enzyme's mechanism but also provides a blueprint for rational protein engineering. By understanding which residues interact with the substrate and influence its orientation, researchers can design targeted mutations to alter or enhance these interactions, thereby modifying the enzyme's catalytic performance and product profile.
Compound and Enzyme List:
This compound: A polyketide product in the biosynthesis pathway.
AknH: A polyketide cyclase enzyme from Streptomyces galilaeus involved in aclacinomycin biosynthesis, which catalyzes the conversion of nogalonic acid methyl ester to this compound.
SnoaL: A polyketide cyclase enzyme involved in nogalamycin biosynthesis, homologous to AknH.
Nogalonic acid methyl ester (NAME): The substrate for both AknH and SnoaL.
Aklaviketone: Another product related to AknH activity.
Nogalaviketone (B10759522): A product related to SnoaL activity.
Chemical and Biosynthetic Analogues and Derivatives of Auraviketone
Rational Design and Total Synthesis of Auraviketone Analogues
Strategies for Structural Modifications to Explore Molecular Interactions
A key aspect of understanding this compound's molecular interactions lies in examining its structural differences compared to related compounds, particularly its stereochemical isomers. This compound is characterized by C9-R stereochemistry, a feature dictated by the enzyme AknH (also known as Aklanonic acid methyl ester cyclase AcmA) during the cyclization of nogalonic acid methyl ester jst.go.jpacs.orgnih.govacs.orgacs.org. In contrast, its analogue, nogalaviketone (B10759522), possesses C9-S stereochemistry and is produced by the enzyme SnoaL from the same substrate acs.orgacs.orgnih.govacs.orgacs.orgresearchgate.net.
Research has focused on elucidating the mechanisms and stereoselectivity of these cyclases, which share an α/β barrel fold nih.gov. Comparative studies of the crystal structures of AknH and SnoaL, coupled with site-directed mutagenesis, have identified critical amino acid substitutions within their active sites that are responsible for the divergent stereochemical outcomes acs.orgresearchgate.net. This detailed understanding of enzyme structure-function relationships provides a foundation for rational design. By strategically modifying specific amino acid residues in these cyclases, researchers can potentially alter their substrate specificity or stereochemical preference, thereby generating novel this compound analogues and exploring how these structural variations influence molecular interactions.
Development of Efficient Synthetic Routes for Complex this compound Frameworks
The primary routes to this compound and its related compounds are biosynthetic, leveraging the intricate enzymatic machinery present in microorganisms like Streptomyces species acs.orgacs.orgnih.gov. While direct total synthesis of this compound or its complex frameworks is not extensively detailed in the provided literature, the efficiency of biosynthetic pathways in constructing molecules of this compound's complexity (C21H16O8) is notable. Research in anthracycline biosynthesis, which encompasses this compound, centers on identifying and characterizing the enzymes responsible for assembling the polyketide backbone and executing subsequent cyclization and tailoring steps acs.orgacs.orgnih.gov. Enzymes like AknH, which catalyze the stereospecific cyclization, are critical for building the this compound scaffold, highlighting the sophistication of these natural synthetic processes jst.go.jpacs.orgnih.govacs.orgacs.orgdrugbank.com.
Combinatorial Biosynthesis for Diversification of this compound Scaffoldsresearchgate.netdrugbank.comgithubusercontent.com
Genetic Manipulation of Biosynthetic Pathways for Novel Derivatives
Genetic manipulation of Streptomyces species serves as a powerful strategy for diversifying anthracycline scaffolds, including those related to this compound acs.orgresearchgate.net. The enzyme AknH is specifically known for its role in producing this compound with C9-R stereochemistry from nogalonic acid methyl ester jst.go.jpacs.orgnih.govacs.orgacs.orgdrugbank.com. By genetically engineering the biosynthetic pathways that produce precursor molecules or by modifying the activity of enzymes such as AknH and its homologues, novel derivatives can be generated acs.org. This approach includes the utilization of heterologous hosts and the manipulation of polyketide synthase (PKS) gene clusters acs.orgresearchgate.net. The observed context dependency of PKSs and the requirement for specific cyclases, as noted in resistomycin (B85070) biosynthesis, demonstrate how manipulating enzyme co-expression can expand or limit the chemical diversity accessible through combinatorial biosynthesis researchgate.net. For instance, the introduction of an angucycline-specific cyclase, pgaF, into the nogalamycin (B1679386) biosynthesis pathway has led to the production of angucyclinone metabolites like rabelomycin, showcasing the potential of pathway engineering for structural diversification researchgate.net.
Application of BioBricks Platforms for Modular Engineeringresearchgate.net
The development of modular engineering platforms, such as those based on BioBricks, is essential for the biosynthesis of complex natural products like anthracyclinones acs.org. These platforms enable the systematic assembly and testing of genetic components to modify existing biosynthetic pathways, thereby facilitating the creation of diverse anthracycline analogues acs.org. The overarching goal is to leverage these platforms for the synthesis of designer anthracycline analogues by combining various genetic modules, potentially leading to novel derivatives of this compound and related structures acs.org.
Chemoenzymatic Approaches for Semisynthesis of Modified Structures
While specific examples of chemoenzymatic semisynthesis directly targeting this compound are not explicitly detailed in the provided literature, the broader context of anthracycline biosynthesis involves numerous tailoring enzymes that perform specific chemical modifications. These modifications include hydroxylation, methylation, and glycosylation, which are critical for generating the final diversity observed in anthracycline compounds acs.orgacs.orgacs.org. Chemoenzymatic approaches would typically involve the chemical synthesis of a key intermediate or a modified this compound precursor. Subsequently, specific enzymes, either in isolated form or within a cellular system, would be employed to perform selective transformations, such as glycosylation or oxidation, to yield novel derivatives. The mention of an "this compound lyase (decyclizing)" in a reaction database githubusercontent.com suggests the potential for integrating such enzymatic reactions into chemoenzymatic strategies for this compound modification.
Compound List:
this compound
Nogalonic acid methyl ester
Aklanonic acid methyl ester
AknH (Aklanonic acid methyl ester cyclase AcmA)
SnoaL
Nogalaviketone
Rabelomycin
UWM6
PgaF
Nogalamycinone
Auramycinone
Aklavinone
9,10-seco-7-deoxy-nogalamycinone
4-O-β-d-glucosyl-nogalamycinone
Biotechnological Approaches for Enhanced Production and Diversification
Metabolic Engineering of Microbial Hosts for Improved Auraviketone Yields
The enhancement of this compound production within microbial hosts relies on rational metabolic engineering. This involves modifying the host organism's cellular machinery to channel metabolic flux towards the biosynthesis of this compound. Common host organisms for such engineering efforts include bacteria like Streptomyces species, which are natural producers of many polyketide compounds, and model organisms such as Escherichia coli and Saccharomyces cerevisiae acs.orgnih.gov.
Strategies for improving this compound yields typically focus on:
Optimizing Precursor Supply: Ensuring an abundant and readily available pool of building blocks required for polyketide synthesis.
Enhancing Biosynthetic Pathway Flux: Overexpressing genes encoding rate-limiting enzymes in the this compound biosynthetic pathway or introducing heterologous genes for pathway reconstruction.
Reducing Byproduct Formation: Knocking out or downregulating genes responsible for competing metabolic pathways that divert precursors or degrade the target compound.
Improving Host Tolerance: Engineering the host to withstand higher concentrations of the produced compound, which can otherwise inhibit growth and productivity.
While specific yield data for this compound through direct metabolic engineering is still emerging, studies on closely related anthracyclinones provide a benchmark. For instance, engineered Streptomyces strains have achieved significant titers for compounds like nogalamycinone, reaching up to 103 mg/L, and other related anthracyclinones between 15–20 mg/L acs.org. These achievements highlight the potential for similar strategies to boost this compound production.
Table 1: Yields of Related Anthracyclinones in Engineered Streptomyces Strains
| Compound | Achieved Titer (mg/L) | Engineering Strategy Highlighted | Reference |
| Nogalamycinone | 103 | Strain optimization for improved production | acs.org |
| Aklavinone | 15–20 | Pathway engineering, promoter optimization, gene combinations | acs.org |
| Auramycinone | 15–20 | Pathway engineering, promoter optimization, gene combinations | acs.org |
| Nogalamycinone | 15–20 | Pathway engineering, promoter optimization, gene combinations | acs.org |
Engineering of Polyketide Synthase (PKS) Pathways for Scaffold Tailoring
This compound is synthesized through a complex assembly line mechanism mediated by Type II Polyketide Synthases (PKSs) nih.gov. Engineering these PKS pathways offers a powerful method for tailoring the this compound scaffold to create novel analogs with potentially improved or altered biological activities. This involves manipulating the PKS machinery, which comprises multiple enzyme modules, each responsible for specific steps in chain extension and modification.
Key strategies for PKS engineering include:
Module Swapping and Domain Engineering: PKSs are modular, with each module typically containing domains that perform specific functions (e.g., ketosynthase, acyltransferase, acyl carrier protein). By swapping or modifying these domains and modules, researchers can alter the chain length, stereochemistry, and functionalization of the polyketide backbone nih.govnih.govmdpi.comrsc.orgwhiterose.ac.uk.
Targeting Acyltransferase (AT) Domains: AT domains are critical as they dictate which extender units are loaded onto the growing polyketide chain. Engineering AT specificity can introduce different building blocks, leading to structural variations nih.gov.
Modifying Cyclization Enzymes: Enzymes like AknH are responsible for key cyclization steps in this compound biosynthesis. Altering the activity or substrate specificity of these cyclases, or engineering the precursor molecules, can lead to different cyclization patterns and novel scaffolds nih.govpdbj.orgebi.ac.ukebi.ac.uk. For example, the polyketide cyclase AknH converts nogalonic acid methyl ester to this compound with C9-R stereochemistry, while the related enzyme SnoaL produces a C9-S stereoisomer from the same substrate nih.govpdbj.orgebi.ac.ukebi.ac.uk.
Combinatorial biosynthesis, a technique that combines genetic elements from different PKS pathways, is particularly effective for generating structural diversity. This approach allows for the creation of "new-to-nature" anthracycline analogs by assembling hybrid PKS systems nih.govacs.org.
Table 2: Comparison of Polyketide Cyclase Activity in this compound Biosynthesis
| Enzyme | Natural Substrate | Product Formed | Stereochemistry at C9 | Source Organism | Reference |
| AknH | Nogalonic acid methyl ester | This compound | R | Streptomyces galilaeus | nih.govpdbj.orgebi.ac.ukebi.ac.uk |
| SnoaL | Nogalonic acid methyl ester | Nogalaviketone (B10759522) | S | Streptomyces spp. | nih.govpdbj.orgebi.ac.ukebi.ac.uk |
Directed Evolution of Biosynthetic Enzymes for Enhanced Productivity or Novel Catalysis
Directed evolution is a powerful protein engineering technique used to improve the catalytic efficiency, substrate specificity, or stability of enzymes involved in natural product biosynthesis, including those in the this compound pathway. This method mimics natural evolution by creating libraries of enzyme variants through random mutagenesis or DNA shuffling, followed by high-throughput screening or selection for desired traits nih.gov.
For this compound production, directed evolution can be applied to:
Alter Enzyme Specificity: Modifying the substrate binding pockets or catalytic residues of enzymes can lead to the production of this compound analogs with subtle structural differences. For instance, altering amino acids in the active site of polyketide cyclases like AknH has been shown to affect product stereochemistry pdbj.orgebi.ac.ukebi.ac.uk.
Improve Enzyme Stability: Engineering enzymes for greater stability under process conditions can improve the robustness and efficiency of cell-free or whole-cell biocatalytic systems.
While specific directed evolution studies on this compound biosynthetic enzymes are not detailed in the provided snippets, the general principles have been successfully applied to other enzyme classes, demonstrating their utility in enhancing biocatalytic performance nih.govnih.gov.
Genome Mining for Identification of Novel this compound-Related Biosynthetic Pathways
Genome mining is an indispensable tool for discovering new natural products and their biosynthetic pathways by analyzing microbial genomic sequences. This approach involves using bioinformatics tools to identify biosynthetic gene clusters (BGCs) that encode the enzymes responsible for synthesizing secondary metabolites like this compound jmicrobiol.or.kruni-saarland.dejmicrobiol.or.krfrontiersin.orgfrontiersin.org.
The process typically includes:
Gene Cluster Identification: Utilizing databases and algorithms (e.g., antiSMASH) to scan genomes for patterns characteristic of PKS or non-ribosomal peptide synthetase (NRPS) gene clusters jmicrobiol.or.krjmicrobiol.or.kr.
Structural Prediction: Predicting the chemical structure of the natural product encoded by a BGC based on the identified enzyme domains and their predicted functions.
Cryptic Cluster Activation: Many BGCs are "silent" under standard laboratory conditions. Genome mining can help identify regulatory elements or promoters that can be manipulated to activate these silent pathways.
Functional Validation: Once potential BGCs are identified, genetic manipulation techniques such as gene knockout, gene overexpression, and heterologous expression are used to confirm the pathway's function and the identity of the produced compounds jmicrobiol.or.krjmicrobiol.or.kr.
By mining the genomes of diverse microorganisms, particularly Streptomyces species, researchers can uncover novel PKS gene clusters that may encode pathways for this compound or related anthracyclinones, potentially leading to the discovery of new structural variants or more efficient biosynthetic routes uni-saarland.defrontiersin.org.
Compound List:
this compound
Anthracyclinones
Nogalamycinone
Aklavinone
Auramycinone
Nogalonic acid methyl ester
Aklanonic acid methyl ester
Aklaviketone
Future Perspectives in Auraviketone Research
Advancements in Enzyme Engineering and Biocatalysis for Sustainable Production
The sustainable production of auraviketone and its analogs is a critical area of research, with a strong focus on enzymatic and biocatalytic methods. The enzyme AknH, a polyketide cyclase, is known to catalyze the conversion of nogalonic acid methyl ester into this compound. acs.orgresearchgate.net This provides a key target for enzyme engineering efforts aimed at improving catalytic efficiency and substrate specificity.
One of the fascinating aspects of this enzymatic conversion is the stereoselectivity. While AknH produces this compound with a C9-R configuration, another cyclase, SnoaL, converts the same substrate to nogalaviketone (B10759522) with the opposite C9-S stereochemistry. acs.orgnih.gov In vitro mutagenesis studies have pinpointed two crucial amino acid substitutions in the active sites of these enzymes that govern this stereochemical outcome. researchgate.net This knowledge opens the door for rational protein engineering to create novel cyclases with tailored stereoselectivity, potentially leading to the synthesis of new this compound derivatives with unique biological activities.
Furthermore, the integration of engineered enzymes into microbial hosts through metabolic engineering presents a promising avenue for sustainable, high-titer production. The development of a "BioBricks" synthetic biology toolbox in Streptomyces coelicolor has already demonstrated the potential for producing various anthracyclinones. acs.org Future work will likely involve optimizing these microbial chassis and the expression of engineered enzymes to create efficient and scalable biocatalytic systems for this compound production.
| Enzyme | Function | Substrate | Product | Stereoselectivity |
|---|---|---|---|---|
| AknH | Polyketide Cyclase | Nogalonic Acid Methyl Ester | This compound | C9-R |
| SnoaL | Polyketide Cyclase | Nogalonic Acid Methyl Ester | Nogalaviketone | C9-S |
Elucidation of Currently Undiscovered Biosynthetic Steps and Regulatory Networks
While significant progress has been made in understanding the biosynthesis of anthracyclines, there are still gaps in our knowledge regarding the precise steps leading to this compound and the regulatory networks that control its production. The formation of this compound from nogalonic acid methyl ester occurs through an intramolecular aldol (B89426) condensation, a reaction catalyzed by the cyclase AknH. uni-saarland.de This cyclization of the fourth ring is a critical step in the biosynthetic pathway. nih.govuni-saarland.de
Future research will likely focus on identifying and characterizing any preceding or subsequent enzymatic modifications that may occur in the native producing organisms. This includes a deeper investigation into the timing and mechanism of tailoring reactions such as hydroxylations, methylations, and glycosylations that contribute to the diversity of anthracycline structures. Understanding these currently undiscovered steps is crucial for a complete picture of the biosynthetic pathway.
Moreover, the regulatory networks governing the expression of the this compound biosynthetic gene cluster remain largely unexplored. Elucidating the transcription factors, signaling molecules, and environmental cues that control the production of this compound will be essential for developing strategies to enhance its yield in both native and heterologous hosts. This knowledge will also be invaluable for activating silent or cryptic biosynthetic gene clusters that may produce novel this compound-related compounds.
Exploration of Chemical Space through Advanced Synthetic Biology Approaches
Synthetic biology offers powerful tools to expand the chemical diversity of natural products like this compound. Combinatorial biosynthesis, which involves mixing and matching genes from different biosynthetic pathways, has emerged as a promising strategy for generating novel anthracycline analogs. acs.org By introducing genes encoding various tailoring enzymes—such as hydroxylases, methyltransferases, and glycosyltransferases—into an this compound-producing host, it is possible to create a wide array of new derivatives.
The development of platform technologies, such as the BIOPOLYMER (BIOBricks POLYketide Metabolic EngineeRing) toolbox, provides a standardized framework for the rapid assembly and testing of novel biosynthetic pathways. acs.org This approach allows for the systematic exploration of the chemical space around the this compound scaffold. For instance, engineering multioxygenase cassettes to catalyze hydroxylations at different positions on the anthracycline core can lead to compounds with altered biological activities. acs.org
Future efforts in this area will likely involve the use of predictive models and machine learning algorithms to guide the design of combinatorial biosynthetic experiments. By correlating genetic modifications with the resulting chemical structures and biological activities, it may be possible to rationally design novel this compound derivatives with improved therapeutic properties.
| Approach | Description | Potential Outcome |
|---|---|---|
| Combinatorial Biosynthesis | Mixing and matching genes from different biosynthetic pathways. | Generation of novel hydroxylated, methylated, or glycosylated this compound analogs. |
| Metabolic Engineering | Modification of host metabolism to improve precursor supply and product yield. | Enhanced production of this compound and its derivatives. |
| Enzyme Engineering | Modification of enzyme active sites to alter substrate specificity or catalytic activity. | Creation of this compound analogs with novel stereochemistry or functional groups. |
Development of Novel Analytical Methodologies for Complex Natural Product Metabolites
The increasing complexity of the chemical libraries generated through synthetic biology necessitates the development of more sophisticated analytical techniques. Current methods for the analysis of this compound and related compounds primarily rely on liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography with UV-Vis detection (HPLC-UV/vis). acs.org While powerful, these techniques may face challenges in resolving and identifying the vast number of structurally similar analogs produced in combinatorial biosynthesis experiments.
Future research in this area will likely focus on the development of novel analytical methodologies with higher resolution, sensitivity, and throughput. This could include the application of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, to separate isomeric compounds that are indistinguishable by conventional LC-MS. Furthermore, the integration of hyphenated techniques, such as LC-NMR (liquid chromatography-nuclear magnetic resonance spectroscopy), could provide real-time structural information on novel metabolites without the need for extensive purification.
The development of new bioinformatics tools and databases will also be crucial for the rapid annotation and identification of novel this compound derivatives from complex metabolic profiles. These advancements will be essential for accelerating the discovery and characterization of new bioactive compounds from the expanded chemical space generated through synthetic biology.
常见问题
Basic: What are the standard protocols for characterizing Auraviketone’s structural and functional properties?
To confirm the identity of this compound, researchers should employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for proton and carbon environments to deduce bonding patterns .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation pathways .
- X-ray Crystallography : Resolve 3D atomic arrangements for novel derivatives .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ketones) via characteristic absorption bands.
Table 1: Recommended Characterization Techniques
| Technique | Key Parameters | Application |
|---|---|---|
| NMR (¹H/¹³C) | Chemical shift, coupling constants | Structural elucidation |
| HR-MS | m/z accuracy (<5 ppm) | Molecular formula confirmation |
| XRD | Crystallographic data (Å, °) | Absolute configuration determination |
Basic: How can researchers ensure reproducibility in synthesizing this compound?
- Detailed Experimental Documentation : Include reaction conditions (temperature, solvent purity, catalyst loading) and stoichiometry. Reproducibility hinges on exact procedural replication .
- Batch Consistency : Use high-purity reagents and validate intermediates via thin-layer chromatography (TLC) or HPLC at each synthetic step .
- Reference Standards : Compare spectral data (NMR, IR) with literature or commercial standards for known intermediates .
Basic: What methodologies are critical for assessing this compound’s purity in pharmacological studies?
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a validated gradient method (e.g., C18 column, UV detection) .
- Elemental Analysis : Confirm purity via carbon/hydrogen/nitrogen (CHN) composition matching theoretical values .
- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products .
Advanced: How should researchers address contradictory data in this compound’s pharmacological activity across studies?
- Meta-Analysis Framework : Systematically compare experimental variables (e.g., cell lines, dosage, exposure time) to identify confounding factors .
- Dose-Response Curves : Replicate studies with standardized protocols to isolate efficacy thresholds .
- Statistical Reconciliation : Apply multivariate analysis (ANOVA, regression) to evaluate if discrepancies arise from methodological differences or biological variability .
Advanced: What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?
- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity (e.g., 40°C/75% RH) and monitor degradation via HPLC-MS .
- Photodegradation Studies : Use UV-vis spectroscopy to quantify breakdown products under controlled light exposure .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Advanced: How can researchers optimize this compound’s synthetic yield without compromising academic rigor for scalability?
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst concentration, solvent polarity) and identify yield-maximizing conditions .
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) while tracking reaction efficiency .
Advanced: What validation criteria are essential for analytical methods quantifying this compound in biological matrices?
- ICH Guidelines Compliance : Validate specificity, linearity (R² > 0.995), accuracy (recovery 95–105%), and precision (RSD < 5%) .
- Matrix Effect Evaluation : Test for ion suppression/enhancement in plasma/urine using post-column infusion .
Advanced: How can mechanistic studies elucidate this compound’s biological activity at the molecular level?
- Molecular Docking : Simulate ligand-receptor interactions using software like AutoDock to predict binding affinities .
- CRISPR-Cas9 Knockout Models : Validate target pathways by deleting putative receptor genes in cellular assays .
Advanced: What interdisciplinary approaches enhance understanding of this compound’s structure-activity relationships?
- Computational Chemistry : Perform DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .
- Metabolomics : Use LC-MS/MS to profile endogenous metabolites altered by this compound exposure .
Advanced: How should long-term stability studies be designed to identify this compound’s degradation products?
- Forced Degradation : Subject samples to acid/base hydrolysis, oxidation (H₂O₂), and thermal stress, followed by LC-HRMS to characterize degradants .
- Stability-Indicating Methods : Develop HPLC protocols that resolve parent compounds from degradation products .
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